2-methyl-N-(2-pyridin-2-ylethyl)aniline
Overview
Description
2-methyl-N-(2-pyridin-2-ylethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a 2-pyridin-2-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-pyridin-2-ylethyl)aniline typically involves the reaction of 2-pyridineethanol with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: N-oxides, quinones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-methyl-N-(2-pyridin-2-ylethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-pyridin-2-ylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-pyridin-2-ylethyl)aniline
- 2-methyl-N-(2-pyridin-2-ylmethyl)aniline
- 2-methyl-N-(3-pyridin-2-ylethyl)aniline
Uniqueness
2-methyl-N-(2-pyridin-2-ylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-pyridin-2-ylethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13/h2-8,10,16H,9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLGMAKXWNLGGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378949 | |
Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92733-82-9 | |
Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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